2-(3,4-Dimethoxyphenyl)ethanethioamide
Overview
Description
The compound 2-(3,4-Dimethoxyphenyl)ethanethioamide, while not directly studied in the provided papers, is related to the compounds that have been investigated. The papers discuss various compounds with the 3,4-dimethoxyphenyl moiety, which is a common structural feature in these molecules. This moiety is known for its presence in various bioactive compounds and is of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of precursors containing the 3,4-dimethoxyphenyl group. For instance, one study describes the synthesis of a pyrazole derivative by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Another study details the formation of a dicyano diarylethane compound through a free-radical process, starting from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide . These methods highlight the reactivity of the 3,4-dimethoxyphenyl group and its utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of compounds containing the 3,4-dimethoxyphenyl group has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a pyrazole derivative was determined, revealing that it crystallizes in the triclinic crystal system with specific unit cell parameters and is stabilized by hydrogen bond interactions . Such detailed structural analysis is crucial for understanding the properties and potential interactions of these molecules.
Chemical Reactions Analysis
The chemical reactions involving the 3,4-dimethoxyphenyl group are diverse. The formation of a dicyano diarylethane compound from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide involves electron transfer to carbocations yielding free radicals . This indicates that the 3,4-dimethoxyphenyl group can participate in radical-mediated reactions, which can be a pathway to synthesize various derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)ethanethioamide are not directly reported in the provided papers, the studies of related compounds give insights into the properties of the 3,4-dimethoxyphenyl moiety. The stability of the crystal structure and the presence of hydrogen bonding suggest that derivatives of this group may have distinct physical properties and solubility characteristics . Additionally, the reactivity of the group in radical-mediated reactions indicates that it can influence the chemical properties of the molecules it is part of .
Scientific Research Applications
Synthesis and Crystal Structure
- A compound similar to 2-(3,4-Dimethoxyphenyl)ethanethioamide was synthesized, and its crystal structure was analyzed. This work is fundamental in understanding the molecular and crystalline properties of such compounds (Prabhuswamy et al., 2016).
Bromination of Aromatic Ethers
- Research on the bromination of aromatic ethers, including derivatives of 2-(3,4-Dimethoxyphenyl)ethanethioamide, was conducted to develop efficient synthesis methods for these compounds (Xu Yong-nan, 2012).
Synthesis of Novel Compounds
- Novel compounds containing the 3,4-dimethoxyphenyl moiety, related to 2-(3,4-Dimethoxyphenyl)ethanethioamide, were synthesized and tested for antioxidant properties. This highlights the potential utility of these compounds in the field of medicinal chemistry (Ünver et al., 2011).
Decarboxylation Studies
- Studies on the decarboxylation of compounds related to 2-(3,4-Dimethoxyphenyl)ethanethioamide provide insights into the chemical behavior and stability of these compounds under various conditions (Bansal et al., 1983).
Photophysical Investigation
- Investigations into the photophysical properties of compounds structurally similar to 2-(3,4-Dimethoxyphenyl)ethanethioamide can offer valuable information for applications in materials science and photonics (Asiri et al., 2017).
Synthesis of Derivatives
- The synthesis of various derivatives of 2-(3,4-Dimethoxyphenyl)ethanethioamide has been explored, expanding the range of potential applications in chemical and pharmaceutical research (Bhaskar et al., 2019).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds similar to 2-(3,4-Dimethoxyphenyl)ethanethioamide were studied, suggesting potential applications in optical technologies (Razvi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-12-8-4-3-7(6-10(11)14)5-9(8)13-2/h3-5H,6H2,1-2H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVMJMQHGZBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370522 | |
Record name | 2-(3,4-dimethoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)ethanethioamide | |
CAS RN |
145736-65-8 | |
Record name | 2-(3,4-dimethoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145736-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.